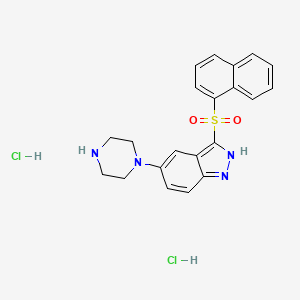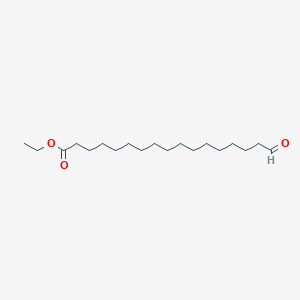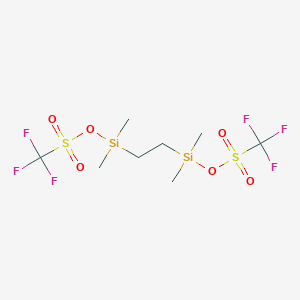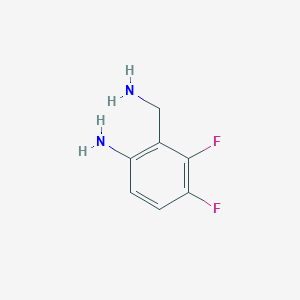
3-(naphthalen-1-ylsulfonyl)-5-(piperazin-1-yl)-1H-indazole dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(naphthalen-1-ylsulfonyl)-5-(piperazin-1-yl)-1H-indazoledihydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring, a sulfonyl group, a piperazine ring, and an indazole core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry, biology, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(naphthalen-1-ylsulfonyl)-5-(piperazin-1-yl)-1H-indazoledihydrochloride typically involves multiple steps, starting with the preparation of the indazole core. The indazole core can be synthesized through a cyclization reaction involving hydrazine and an appropriate ketone or aldehyde. The naphthalen-1-ylsulfonyl group is then introduced through a sulfonation reaction, where naphthalene is treated with sulfur trioxide or chlorosulfonic acid. Finally, the piperazine ring is attached via a nucleophilic substitution reaction, often using piperazine and a suitable leaving group such as a halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(naphthalen-1-ylsulfonyl)-5-(piperazin-1-yl)-1H-indazoledihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or tosylates as leaving groups in the presence of nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 3-(naphthalen-1-ylsulfonyl)-5-(piperazin-1-yl)-1H-indazoledihydrochloride is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful for studying enzyme mechanisms and cellular pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In industrial applications, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3-(naphthalen-1-ylsulfonyl)-5-(piperazin-1-yl)-1H-indazoledihydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and specificity. The indazole core may interact with nucleic acids or other biomolecules, influencing cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene sulfonamides: These compounds share the naphthalene sulfonyl group and are used in similar applications.
Piperazine derivatives: Compounds with a piperazine ring are widely studied for their pharmacological properties.
Indazole derivatives: These compounds are known for their biological activity and are used in drug development.
Uniqueness
3-(naphthalen-1-ylsulfonyl)-5-(piperazin-1-yl)-1H-indazoledihydrochloride is unique due to its combination of structural features. The presence of the naphthalene sulfonyl group, piperazine ring, and indazole core in a single molecule allows for diverse chemical reactivity and biological activity. This makes it a versatile compound for various scientific research applications.
Propiedades
Fórmula molecular |
C21H22Cl2N4O2S |
|---|---|
Peso molecular |
465.4 g/mol |
Nombre IUPAC |
3-naphthalen-1-ylsulfonyl-5-piperazin-1-yl-2H-indazole;dihydrochloride |
InChI |
InChI=1S/C21H20N4O2S.2ClH/c26-28(27,20-7-3-5-15-4-1-2-6-17(15)20)21-18-14-16(8-9-19(18)23-24-21)25-12-10-22-11-13-25;;/h1-9,14,22H,10-13H2,(H,23,24);2*1H |
Clave InChI |
XLACXWFVKJZEPT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CC3=C(NN=C3C=C2)S(=O)(=O)C4=CC=CC5=CC=CC=C54.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B13133561.png)

![tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13133573.png)
![sodium;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13133589.png)
![2,6-Bis[(propan-2-yl)oxy]anthracene-9,10-dione](/img/structure/B13133592.png)
![5-Methoxyimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133598.png)



